N-(4-chlorophenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N’-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine is a synthetic organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine typically involves multi-step organic reactions. A common synthetic route might include the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Substitution Reactions:
Final Coupling: The final step involves coupling the substituted quinoxaline with the desired amine under suitable conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may be studied for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Agriculture: The compound could be explored for its use as a pesticide or herbicide.
Materials Science: It might be used in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Other compounds in this class include quinoxaline-2,3-diones and quinoxaline-2-carboxamides.
Pyrazole Derivatives: Similar compounds include 1-phenyl-3-methyl-1H-pyrazole and its various substituted derivatives.
Uniqueness
N-(4-chlorophenyl)-N’-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoxaline or pyrazole derivatives.
Properties
Molecular Formula |
C24H19ClN6 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-N-(4-chlorophenyl)-3-N-(5-methyl-2-phenylpyrazol-3-yl)quinoxaline-2,3-diamine |
InChI |
InChI=1S/C24H19ClN6/c1-16-15-22(31(30-16)19-7-3-2-4-8-19)29-24-23(26-18-13-11-17(25)12-14-18)27-20-9-5-6-10-21(20)28-24/h2-15H,1H3,(H,26,27)(H,28,29) |
InChI Key |
NEZJVDWFEKODCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.